Trichloromethanesulfinyl chloride
Description
Historical Perspectives in Trichloromethanesulfinyl Chloride Chemistry
The foundational chemistry of this compound, also known as perchloromethyl mercaptan, was extensively reviewed as early as 1958 in a comprehensive article in Chemical Reviews. acs.org This early interest established its role as a key building block in organosulfur chemistry. The initial research focused on understanding its fundamental reactions and exploring its potential for creating new chemical entities. Discussions in chemical forums highlight various synthetic approaches, including the reaction of triphenyl phosphite with thionyl chloride, and underscore the challenges associated with its synthesis, such as the need for anhydrous conditions to prevent hydrolysis. chemicalforums.com
Contemporary Relevance of this compound in Chemical Science
In modern chemical science, this compound continues to be a valuable reagent. Its high reactivity is exploited in the synthesis of a variety of sulfur-containing compounds. For instance, it serves as a precursor in the continuous flow synthesis of 1,2,4-thiadiazoles. acs.org The compound's utility also extends to the formation of sulfinamides, which are crucial intermediates in asymmetric synthesis and can act as protecting groups. nih.gov While the synthesis of sulfinyl chlorides like this compound can be challenging due to their sensitivity to moisture and the use of hazardous reagents, their ability to introduce the CCl₃S group into molecules makes them indispensable for accessing specific chemical structures. nih.gov
Properties of this compound
The distinct physical and chemical properties of this compound are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | CCl₄S |
| Linear Formula | CCl₃SCl |
| Molecular Weight | 185.89 g/mol |
| Form | Liquid |
| Boiling Point | 146-148 °C |
| Density | 1.7 g/mL at 25 °C |
| Refractive Index | n20/D 1.537 |
| Vapor Density | 6.41 (vs air) |
| Vapor Pressure | 2.02 psi at 20 °C |
| InChI | 1S/CCl4S/c2-1(3,4)6-5 |
| InChI Key | RYFZYYUIAZYQLC-UHFFFAOYSA-N |
| SMILES string | ClSC(Cl)(Cl)Cl |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloromethanesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4OS/c2-1(3,4)7(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDFWSSAMJVVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947867 | |
| Record name | Trichloromethanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25004-95-9 | |
| Record name | 1,1,1-Trichloromethanesulfinyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25004-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloromethanesulphinyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025004959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloromethanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethanesulphinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursors of Trichloromethanesulfinyl Chloride
Established Synthetic Routes to Trichloromethanesulfinyl Chloride
The production of this compound is dominated by methods involving the controlled chlorination of simple sulfur compounds. These processes are well-documented and have been refined over the years to improve yield and minimize byproducts.
The most prevalent method for synthesizing this compound is the direct chlorination of carbon disulfide (CS₂). This process, first described by Rathke in 1873, remains a cornerstone of its industrial production. google.comgoogle.com The reaction is typically catalyzed, with iodine being a common choice. google.comgoogle.com
The fundamental reactions occurring during this process can be summarized as:
CS₂ + 3Cl₂ → CCl₃SCl + SCl₂
2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂ google.com
To enhance the process, several variations have been developed. One approach involves reacting carbon disulfide and chlorine in the presence of granular activated carbon. This method can be performed continuously, which offers advantages in a commercial setting by potentially increasing yield and reducing the formation of difficult-to-separate byproducts. google.com The reaction temperature is a critical parameter; it is often kept below 40°C in batch processes to favor the formation of the desired product and sulfur dichloride over other byproducts. google.com
| Precursor | Reagents/Catalyst | Key Conditions | Primary Products |
| Carbon Disulfide (CS₂) | Chlorine (Cl₂), Iodine Catalyst | Temperature < 40°C | This compound (CCl₃SCl), Sulfur dichloride (SCl₂) |
| Carbon Disulfide (CS₂) | Chlorine (Cl₂), Activated Carbon | Continuous process, Temperatures from -5°C to +100°C | This compound (CCl₃SCl), Sulfur dichloride (SCl₂) |
While chlorination of carbon disulfide is the principal synthetic route, other methods involving related sulfur compounds have been explored. The synthesis starting from dimethyl disulfide represents an alternative pathway. This process involves the catalyzed chlorination of dimethyl disulfide (CH₃SSCH₃) to yield this compound. google.com This method is notable as it avoids the co-production of sulfur chlorides, which simplifies the purification process. google.com
Direct oxidation of thiols or disulfides to form sulfinyl chlorides is a known transformation in organic chemistry; however, specific, well-established methods for the preparation of this compound via this route are not widely documented in readily available literature. The primary challenge lies in controlling the oxidation to stop at the sulfinyl chloride stage, as over-oxidation to the corresponding sulfonyl chloride (Cl₃CSO₂Cl) can readily occur. For instance, this compound itself is oxidized by nitric acid to form trichloromethanesulfonyl chloride. wikipedia.org
General methods for converting thiols to sulfonyl chlorides often employ strong oxidizing agents in the presence of a chloride source, such as N-chlorosuccinimide (NCS) in combination with hydrochloric acid or hydrogen peroxide with thionyl chloride. organic-chemistry.org The application of these methods to produce this compound specifically would require careful optimization to prevent further oxidation.
| Precursor | Reagents/Catalyst | Key Features |
| Dimethyl Disulfide | Chlorine (Cl₂), Iodine Catalyst | Avoids formation of sulfur chloride byproducts. google.com |
Byproduct Formation and Purification Challenges in this compound Synthesis
The synthesis of this compound is often complicated by the formation of several byproducts. The specific byproducts and their ratios can depend on the reaction conditions, such as temperature, reaction time, and the presence of catalysts.
Common byproducts include:
Sulfur dichloride (SCl₂) and Disulfur (B1233692) dichloride (S₂Cl₂) : These are co-produced during the chlorination of carbon disulfide. google.com
Carbon tetrachloride (CCl₄) : This forms from the over-chlorination of the starting material or the product. wikipedia.orggoogle.com
Thiophosgene (CSCl₂) : Another possible impurity arising from side reactions. wikipedia.orggoogle.com
Hexachloroethane : This can also be formed as a byproduct. wikipedia.org
The primary challenge in purification is the separation of this compound from disulfur dichloride (S₂Cl₂). Their boiling points are very close, making simple distillation an inefficient method for separation. wikipedia.orggoogle.com While more volatile byproducts like carbon tetrachloride and sulfur dichloride can be removed by distillation, the separation from S₂Cl₂ remains a significant hurdle. wikipedia.orggoogle.com Steam distillation is one of the methods employed to purify the crude product.
Innovations in the synthesis process, such as the addition of difunctional carbonyl compounds, have been reported to suppress the formation of undesirable byproducts like carbon tetrachloride and increase the yield of the desired product to as high as 95%. google.com
| Byproduct | Chemical Formula | Reason for Formation | Purification Challenge |
| Disulfur dichloride | S₂Cl₂ | Co-product of CS₂ chlorination | Close boiling point to CCl₃SCl, making distillation difficult. wikipedia.orggoogle.com |
| Carbon tetrachloride | CCl₄ | Over-chlorination | Can be removed by distillation, but its formation reduces overall yield. wikipedia.orggoogle.com |
| Sulfur dichloride | SCl₂ | Co-product of CS₂ chlorination | More volatile, can be removed by distillation. google.com |
| Thiophosgene | CSCl₂ | Side reaction during synthesis | Can be removed by distillation. wikipedia.orggoogle.com |
Considerations for Sustainable Synthesis of this compound
Modern chemical manufacturing places a strong emphasis on sustainability, focusing on reducing waste, minimizing energy consumption, and using environmentally benign reagents and processes. While specific "green" synthesis routes for this compound are not extensively detailed in the literature, principles of green chemistry can be applied to its production.
One key area for improvement is the shift from batch to continuous processing. A continuous synthesis method using a reaction tower has been proposed to improve the conversion rate and selectivity, thereby enhancing the utilization of raw materials and improving production efficiency and safety. patsnap.com Such a process can reduce the amount of equipment needed and lower production costs. patsnap.com
Furthermore, the broader field of chlorine chemistry is being viewed through a lens of sustainability. Chlorine is produced from sodium chloride, an abundant resource, and byproducts like hydrogen chloride are commercially utilized, creating a cycle with minimal waste. nih.gov Applying this circular economy concept to the synthesis of this compound involves optimizing reactions to produce valuable and easily separable byproducts.
Future research into more sustainable synthesis could explore:
The use of less hazardous and more recyclable catalysts.
Solvent-free reaction conditions or the use of greener solvents.
Energy-efficient purification methods to replace energy-intensive distillations.
Process intensification to reduce reactor size and energy consumption.
Applications of Trichloromethanesulfinyl Chloride in Advanced Organic Synthesis
Role as a Key Organic Building Block
Trichloromethanesulfinyl chloride is recognized as a fundamental building block in organic synthesis. acs.orgsigmaaldrich.com Its utility stems from the ability of the trichloromethanesulfenyl group (CCl₃S-) to be introduced into various organic molecules, which can then undergo further transformations. The compound's reactivity allows for the construction of more complex molecules from simpler precursors. The chemistry of compounds derived from this compound is extensive, highlighting its importance as a starting material for a range of chemical products. acs.org It is considered a foundational component for creating specific sulfur-containing organic structures. nih.gov
Precursor in the Synthesis of Sulfur-Containing Organic Molecules
As a sulfur-containing compound itself, this compound is a logical and effective precursor for the synthesis of a diverse array of other organosulfur molecules. nih.gov The sulfinyl chloride moiety is a reactive site that readily engages in reactions to form new sulfur-carbon, sulfur-oxygen, and sulfur-sulfur bonds. This reactivity is harnessed to produce derivatives such as disulfides, trithiocarbonates, and various sulfenates, making it a cornerstone for accessing a wide range of sulfur-functionalized compounds. sigmaaldrich.com
Synthetic Utility in the Preparation of Trichloromethyl Disulfides, Alkyl Orthocarbonates, and Trithiocarbonates
The application of this compound extends to the synthesis of several specific classes of organosulfur compounds. A notable product information sheet confirms its use in the preparation of trichloromethyl disulfides, alkyl orthocarbonates, and trithiocarbonates. sigmaaldrich.com
The reaction with thiols or their derivatives is a key pathway to these compounds. The general mechanism for disulfide formation involves the reaction of a sulfenyl chloride with a thiol, leading to a disulfide bond and eliminating hydrogen chloride. nih.gov While many methods exist for creating disulfides, the use of a sulfenyl chloride like CCl₃SCl provides a direct route to unsymmetrical disulfides containing the trichloromethylthio group. nih.govresearchgate.netlibretexts.org
Table 1: Compounds Prepared from this compound
| Compound Class | Starting Material | Key Transformation |
|---|---|---|
| Trichloromethyl Disulfides | This compound | Reaction with thiols |
| Alkyl Orthocarbonates | This compound | (Specific reaction pathway) |
| Trithiocarbonates | This compound | (Specific reaction pathway) |
This table is based on documented applications of this compound. sigmaaldrich.com
Derivatization via Esterification Reactions
This compound readily undergoes esterification with alcohols to form trichloromethanesulfenate esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfinyl chloride, with the subsequent elimination of hydrogen chloride. researchgate.netacs.org
A specific application of this reactivity is the heterogeneous reaction with silver salts of carboxylic acids, such as silver acetate (B1210297) and silver trifluoroacetate, to yield trichloromethanesulfenyl acetate and trichloromethanesulfenyl trifluoroacetate, respectively. sigmaaldrich.com Furthermore, it has been successfully used in the esterification of 2,4-diyne-1,6-diols. This reaction produces bis-propargylic trichloromethanesulfenates, which are important intermediates for subsequent rearrangements. acs.org
Utilization in the Synthesis of Conjugated Diallenes
A sophisticated application of this compound is in the synthesis of conjugated diallenes. This process leverages the esterification products formed from 2,4-diyne-1,6-diols. The resulting bis-propargylic trichloromethanesulfenates are not stable and undergo a spontaneous double-sigmatropic rearrangement. This elegant transformation leads directly to the formation of conjugated diallenic trichloromethyl sulfoxides in good to excellent yields. acs.org This synthetic strategy provides a powerful method for constructing the allene (B1206475) functional group, which is a valuable motif in organic chemistry.
Table 2: Synthesis of Conjugated Diallenes
| Reactant | Intermediate | Product | Reaction Type |
|---|---|---|---|
| 2,4-Diyne-1,6-diol + CCl₃SCl | Bis-propargylic trichloromethanesulfenate | Conjugated diallenic trichloromethyl sulfoxide | Esterification followed by double-sigmatropic rearrangement |
This table summarizes the synthetic route to conjugated diallenes via this compound derivatization. acs.org
Relevance in Agrochemical Synthesis
This compound is a significant compound in the agrochemical industry. It is primarily used in the synthesis of fungicides. A prominent example is its role as a precursor to dichlofluanid, a widely used fungicide. The compound's relatively low cost and stability make it industrially favorable for the bulk production processes common in the agrochemical sector.
Contribution to Pharmaceutical Intermediate Synthesis
While its role in pharmaceuticals is less pronounced compared to its fluorinated analogue, this compound still contributes to the synthesis of certain pharmaceutical intermediates. Its ability to introduce the CCl₃S- group allows for the creation of unique molecular scaffolds. The derivatives obtained from this compound, such as various sulfur heterocycles, can serve as intermediates in the development of new therapeutic agents. acs.org However, for many pharmaceutical applications requiring enhanced metabolic stability or specific electronic properties, related fluorinated reagents are often preferred.
Theoretical and Computational Studies of Trichloromethanesulfinyl Chloride
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations have been instrumental in interpreting the spectroscopic data of trichloromethanesulfinyl chloride and its derivatives. By correlating theoretical predictions with experimental spectra, a deeper understanding of the molecule's electronic properties can be achieved.
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. Studies on this compound and related compounds, such as trichloromethanesulfenyl acetate (B1210297) and trifluoroacetate, have utilized HeI photoelectron spectroscopy combined with theoretical calculations to assign the observed ionization bands. acs.org Investigations into the dissociative photoionization of perchloromethyl mercaptan (CCl3SCl) using synchrotron radiation near the sulfur and chlorine 2p edges have also provided detailed information on its fragmentation pathways upon excitation. acs.org
The electronic structures of analogous compounds like chlorosulfonyl pseudohalides (ClSO2X, where X = Cl, NCO, N3) have also been explored using PES, revealing how interactions between chlorine "lone-pair" electrons and other functional groups influence the highest occupied molecular orbitals (HOMOs). nih.gov
The analysis of vertical ionization energies, obtained from photoelectron spectra and supported by quantum chemical calculations, offers direct insight into the energy levels of molecular orbitals. For molecules related to this compound, such as chlorosulfonyl isocyanate and chlorosulfonyl azide, the first ionization potentials have been determined to be 12.02 eV and 11.43 eV, respectively. nih.gov These values are influenced by the electronegativity of the substituent groups and their interaction with the chlorine lone-pair electrons. nih.gov Theoretical calculations are crucial for assigning these ionization energies to specific molecular orbitals, which are often composed of lone pairs on the halogen and oxygen atoms, as well as bonding orbitals within the molecular framework.
| Compound | First Vertical Ionization Energy (eV) |
| Chlorosulfonyl isocyanate | 12.02 |
| Chlorosulfonyl azide | 11.43 |
| Data for this compound is not explicitly available in the provided search results. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a key tool for elucidating the complex reaction mechanisms involving this compound. These computational studies provide detailed energy profiles and structural information for reactants, transition states, and intermediates.
DFT calculations have been successfully applied to understand the mechanism of reactions such as the copper(I)-photocatalyzed addition of this compound to olefins. researchgate.netmdpi.com These studies support a predominant radical chain reaction mechanism. researchgate.netmdpi.com The process is initiated by the formation of a highly reactive trichloromethylsulfenyl radical (•SCCl3). researchgate.net This radical then adds to the alkene, forming a stable radical intermediate. mdpi.com The subsequent step involves the abstraction of a chlorine atom from another molecule of this compound by this intermediate, which propagates the chain and yields the final α-chloro trichloromethanethioether product. mdpi.comlibretexts.org The free energy diagrams calculated using DFT show that the chlorine abstraction step is an exergonic process. researchgate.netmdpi.com
The general steps in a radical chain reaction are:
Initiation: Formation of initial radical species, often requiring energy from light or heat. libretexts.orglibretexts.org In this case, the photocatalyst facilitates the generation of the •SCCl3 radical. mdpi.com
Propagation: A multi-step cycle where a radical reacts with a non-radical molecule to form a product molecule and a new radical, which continues the chain. libretexts.orgscience-revision.co.uk
Termination: Combination of two radical species to form a stable, non-radical product, which ends the chain. libretexts.org
Computational methods, particularly DFT, are used to determine the stable conformations and geometrical parameters (bond lengths and angles) of molecules like this compound. While specific conformer analysis data for Cl3CSCl is not detailed in the provided results, such studies are standard practice in computational chemistry to find the lowest energy structure before further calculations. nih.govnih.gov For example, in the study of related molecules, DFT calculations at the B3LYP/6-31+G* level are used to obtain optimized geometries and Hessian matrix calculations confirm the nature of stationary points (minima or transition states). nih.gov These calculations provide precise values for bond lengths (e.g., C-S, S-Cl, C-Cl) and bond angles (e.g., C-S-Cl), which are fundamental to understanding the molecule's structure and reactivity.
Table of Typical Bond Types in Halogenated Methanes
| Bond | Description |
|---|---|
| C-H | Covalent bond between Carbon and Hydrogen. |
| C-Cl | Polar covalent bond between Carbon and Chlorine. |
| S-Cl | Polar covalent bond between Sulfur and Chlorine. |
Investigation of Electronic Structure and Bonding Characteristics
The electronic structure and nature of chemical bonding in this compound are significantly influenced by the presence of multiple highly electronegative chlorine atoms. youtube.com The C-Cl and S-Cl bonds are polar covalent, with a significant partial negative charge on the chlorine atoms and partial positive charges on the carbon and sulfur atoms. youtube.com This charge distribution is a key determinant of the molecule's reactivity.
Computational Modeling of Stereoselectivity in Reactions
Currently, there is a notable absence of publicly available scientific literature, including detailed research findings and data tables, specifically addressing the computational modeling of stereoselectivity in reactions involving this compound. Extensive searches of scholarly databases have not yielded any theoretical studies or computational analyses focused on the stereochemical outcomes of reactions with this particular compound.
While computational methods, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms and predict stereoselectivity for a broad range of organic compounds, including other sulfonyl and sulfenyl chlorides, specific studies on this compound in this context appear to be unpublished or not indexed in accessible databases.
Therefore, a detailed discussion, including data tables and specific research findings on the computational modeling of stereoselectivity in its reactions, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the factors governing stereochemical control in reactions of this compound from a theoretical and computational standpoint.
Environmental Fate and Impact Research of Trichloromethanesulfinyl Chloride
Degradation Pathways in Environmental Matrices
The degradation of Trichloromethanesulfinyl chloride in the environment is expected to be primarily driven by its reaction with water. However, specific studies on its degradation in various environmental matrices like soil, sediment, and natural waters are not available.
Hydrolytic Stability and Decomposition Products
This compound is known to be reactive towards water, undergoing hydrolysis. The rate and products of this reaction are critical to understanding its environmental persistence. While quantitative kinetic data are not available, qualitative descriptions of its decomposition in water have been reported.
The compound reacts with water, and this reactivity is influenced by temperature. One source indicates that it reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur noaa.gov. Another proposed pathway suggests a stepwise hydrolysis. The initial rate-limiting step is the formation of trichlorosulphenic acid (Cl₃C-S-OH), which then further hydrolyzes to thiophosgene-S-oxide (Cl₂C=S=O) healthcouncil.nl. Both of these steps result in the formation of hydrochloric acid healthcouncil.nl.
The following table summarizes the reported decomposition products of this compound upon contact with water.
| Reactant | Condition | Reported Decomposition Products |
| This compound | Hot Water | Carbon dioxide, Hydrochloric acid, Sulfur noaa.gov |
| This compound | Water | Trichlorosulphenic acid, Thiophosgene-S-oxide, Hydrochloric acid healthcouncil.nl |
It is important to note that the specific conditions under which these different pathways predominate have not been detailed in the available literature. The rate of hydrolysis under various environmental pH and temperature conditions has not been quantified, which is a significant gap in understanding its environmental persistence.
Research Gaps and Future Directions in Environmental Risk Assessment for this compound
The assessment of the environmental risk posed by this compound is severely hampered by a lack of fundamental data. There are no available studies on its chronic toxicity, and information on its potential for bioaccumulation is also absent epa.gov. The aquatic toxicity of the compound has not been determined noaa.gov.
Based on the available information, the following are key research gaps and future directions for a comprehensive environmental risk assessment:
Hydrolysis Kinetics: Quantitative studies are needed to determine the rate of hydrolysis of this compound under a range of environmentally relevant conditions (pH 4-9, various temperatures). This would allow for the calculation of its environmental half-life in aqueous systems.
Identification of Degradation Products: Comprehensive studies are required to definitively identify all major and minor degradation products formed under different environmental conditions. The toxicity and persistence of these degradation products, such as thiophosgene-S-oxide, also need to be assessed.
Ecotoxicity Studies: There is a critical need for data on the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms. This includes determining endpoints such as LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) for representative species.
Environmental Monitoring: The development of sensitive analytical methods for the detection of this compound and its degradation products in environmental samples (water, soil, air) is necessary. Subsequent monitoring studies would provide valuable information on its potential presence and concentration in the environment.
Soil and Sediment Behavior: Investigations into the adsorption, desorption, and mobility of this compound in different soil and sediment types are needed to predict its transport and potential for groundwater contamination.
Atmospheric Fate: While it is a liquid at standard conditions, its vapor pressure suggests some potential for volatilization. Studies on its atmospheric chemistry, including potential for long-range transport and degradation in the atmosphere, would provide a more complete picture of its environmental fate.
Addressing these research gaps is essential for conducting a scientifically sound environmental risk assessment and for establishing any necessary environmental quality guidelines for this compound.
Future Research Directions for Trichloromethanesulfinyl Chloride
Development of Novel Catalytic Systems for Transformations Involving Trichloromethanesulfinyl Chloride
The development of efficient catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. While specific novel catalysts for its reactions are not yet widely reported, research in related areas of organochlorine chemistry suggests promising avenues.
Future research could focus on adapting known catalytic systems to the unique reactivity of the CCl₃SCl molecule. Many chloride catalysts, such as aluminum chloride (AlCl₃), function as Lewis acids, activating substrates for reactions like alkylation and acylation. samaterials.com Transition metal chlorides, including those of cobalt and iron, are known to participate in redox reactions, which could be harnessed for new transformations. samaterials.com
Computational methods like Density Functional Theory (DFT) are instrumental in this area. For example, DFT studies have been used to investigate chlorine coverage on transition metal surfaces to understand and predict catalytic activity in hydrodechlorination reactions. rsc.orgresearchgate.net Such computational screening could accelerate the discovery of effective metal catalysts (e.g., palladium, platinum, nickel) for CCl₃SCl transformations, potentially leading to more efficient and selective syntheses of its derivatives.
Furthermore, iodine has been successfully used as a catalyst in a process to manufacture perchloromethyl mercaptan from dimethyl disulfide, indicating that non-metal catalysts also hold potential for improving its synthesis and subsequent reactions. google.com
Potential Catalytic Systems for Exploration:
| Catalyst Type | Potential Application | Rationale |
|---|---|---|
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts type reactions | Activation of the S-Cl bond for electrophilic attack on aromatic substrates. |
| Transition Metals (e.g., Pd, Pt, Ni) | Reductive coupling, cross-coupling | Facilitating reactions at the C-Cl or S-Cl bonds through oxidative addition/reductive elimination cycles. |
| Photocatalysts | Radical reactions | Generation of trichloromethyl or sulfinyl radicals under mild conditions for novel bond formations. |
Exploration of New Synthetic Transformations and Derivatizations of this compound
This compound is a valuable building block, primarily used as an intermediate in the production of fungicides such as captan (B1668291) and folpet. wikipedia.org Its reactivity is centered around the electrophilic sulfur atom and the trichloromethyl group.
Established reactions include:
Hydrolysis: The compound reacts with water, albeit slowly, to eventually produce carbon dioxide, hydrochloric acid, and sulfur. wikipedia.org Under controlled conditions, it can yield chlorocarbonylsulfenyl chloride. wikipedia.org
Oxidation: Reaction with nitric acid oxidizes the sulfenyl chloride to the corresponding trichloromethanesulfonyl chloride (Cl₃CSO₂Cl). wikipedia.org
Reaction with Nucleophiles: It readily reacts with various nucleophiles, which is the basis for its use in synthesizing fungicides.
Future research is aimed at expanding its synthetic utility beyond these traditional applications. The unique combination of a trichloromethyl group and a sulfenyl chloride moiety offers opportunities for creating complex molecules. New derivatizations could lead to novel classes of compounds with potential applications in materials science or pharmaceuticals. For instance, exploring its reactions with a wider range of amines, thiols, and phosphorus-based nucleophiles under various conditions could yield previously inaccessible molecular scaffolds.
Advanced Spectroscopic and Computational Characterization Techniques for this compound and its Adducts
A thorough understanding of the structural, electronic, and reactive properties of this compound and its derivatives is essential for developing new applications. While basic properties are known, advanced characterization is an area for further research.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | CCl₄S | wikipedia.orghealthcouncil.nl |
| Molecular Weight | 185.87 g/mol | wikipedia.org |
| Appearance | Oily, colorless to yellowish liquid | wikipedia.org |
| Odor | Disagreeable, acrid | wikipedia.org |
| Boiling Point | 147 to 148 °C | wikipedia.org |
| Density | 1.72 g/cm³ | wikipedia.org |
| Solubility in Water | Insoluble, reacts | wikipedia.org |
Advanced spectroscopic methods, such as multi-nuclear NMR (¹³C, ³³S), high-resolution mass spectrometry, and synchrotron-based techniques, could provide deeper insights into its structure and bonding. Although studies on related compounds like trifluoromethylsulfenyl chloride derivatives have utilized NMR, similar detailed, modern analyses for CCl₃SCl are not widely published. nasa.gov
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. DFT calculations can be employed to:
Predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.
Model reaction pathways and transition states for its transformations, providing mechanistic insights. nih.gov
Determine electronic properties, such as charge distribution and molecular orbitals, to understand its reactivity.
While DFT has been applied to study related reactions, such as the degradation of other organochlorine compounds or the interaction of chlorine with metal surfaces, dedicated computational studies on this compound itself remain a key area for future investigation. rsc.orgresearchgate.netnih.gov
Sustainable Chemical Process Development for the Production and Utilization of this compound
Improving the sustainability of chemical manufacturing is a global priority. For this compound, this involves developing production methods that are safer, more efficient, and generate less waste.
The traditional synthesis involves the chlorination of carbon disulfide, which can lead to the formation of difficult-to-separate byproducts like sulfur chlorides. wikipedia.org Research and patent literature describe process improvements aimed at mitigating these issues. A continuous process was developed to favor the formation of the desired product over sulfur dichloride (SCl₂) and to rapidly remove it from reactive byproducts, thus increasing yield and purity. google.com
A significant advancement involves changing the starting material. A patented process describes the synthesis from dimethyl disulfide using an iodine catalyst. google.com This method is reported to produce the compound in good yield without the co-production of sulfur chlorides, simplifying purification. google.com
Future research in this area should focus on:
Alternative Feedstocks: Investigating other readily available and less hazardous sulfur sources.
Greener Solvents: Replacing traditional solvents with more environmentally benign alternatives.
Catalyst Optimization: Further developing catalytic systems, like the iodine-based one, to improve reaction rates and selectivity at lower temperatures, thereby reducing energy consumption. google.com
Waste Valorization: Developing methods to convert byproducts from older processes into useful chemicals.
Comprehensive Environmental Fate and Ecotoxicological Studies of this compound
Understanding the environmental impact of this compound is critical, given its toxicity and use in producing agricultural fungicides. The compound is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. fishersci.se
The primary environmental degradation pathway is likely hydrolysis, which breaks the compound down. wikipedia.org When heated or in a fire, it can decompose to produce toxic gases such as phosgene, hydrogen chloride, and sulfur dioxide. noaa.gov The environmental fate of its constituent parts suggests that degradation in soil and water would eventually lead to simpler, less toxic compounds, but the intermediate products and their lifetimes are not well-studied. ethz.chchemrxiv.org
While it is known to be toxic to aquatic life, specific ecotoxicological data, such as the median lethal concentration (LC₅₀) for various aquatic organisms, are not consistently available in public databases. noaa.govchemservice.com
Toxicity Data for this compound
| Endpoint | Value | Species | Reference(s) |
|---|---|---|---|
| Oral LD₅₀ | 83 mg/kg | Rat | noaa.gov |
| Inhalation LC₅₀ (1-hour) | 11-16 ppm | Rat | healthcouncil.nl |
| GHS Classification | Toxic if swallowed, Fatal if inhaled, Causes severe skin burns | - | fishersci.se |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | - | chemservice.com |
Comprehensive future research is needed to fill these knowledge gaps. This includes:
Biodegradation Studies: Investigating the role of microorganisms in breaking down the compound in soil and aquatic environments.
Abiotic Degradation: Quantifying the rates of hydrolysis and photolysis under various environmental conditions (pH, temperature, UV exposure).
Ecotoxicity Testing: Conducting standardized tests to determine the acute and chronic toxicity to a range of representative organisms (e.g., algae, daphnia, fish).
Bioaccumulation Potential: Assessing the likelihood of the compound accumulating in the food chain.
A complete understanding of its environmental behavior is essential for conducting thorough risk assessments and ensuring its safe use and handling throughout its lifecycle.
Q & A
Q. What are the established synthetic routes for preparing trichloromethanesulfinyl chloride, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via the reaction of alcohols with in situ-generated reagents. For example, it can be prepared by reacting sulfonyl chlorides with trimethyl phosphite to generate this compound, followed by alcohol treatment (Eq. 28) . Key optimization parameters include controlling reaction temperature (to avoid side reactions) and using anhydrous conditions to prevent hydrolysis. Purification via fractional distillation under reduced pressure is recommended to isolate the product.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactive and corrosive nature, strict personal protective equipment (PPE) is required: tightly sealed safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats. Respiratory protection (NIOSH/MSHA-approved respirators) is necessary if ventilation is inadequate . Work should be conducted in a fume hood, and spills must be neutralized with inert absorbents (e.g., sand) to avoid exothermic reactions .
Q. How can researchers characterize this compound to confirm structural integrity?
Standard characterization methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify sulfinyl and trichloromethyl groups.
- FT-IR : Peaks near 1130 cm<sup>-1</sup> (S=O stretching) and 750 cm<sup>-1</sup> (C-Cl vibrations).
- Elemental analysis : To validate Cl and S content. These techniques ensure the absence of byproducts like sulfones or sulfenyl chlorides.
Q. What are the primary applications of this compound in organic synthesis?
It is widely used to synthesize trichloromethylsulfones via oxidation or rearrangement reactions. These sulfones serve as intermediates in the Ramberg-Bäcklund reaction for alkene synthesis . Additionally, it participates in nucleophilic substitutions to introduce sulfinyl groups into complex molecules.
Advanced Research Questions
Q. How can competing side reactions (e.g., over-oxidation) be minimized during sulfinyl chloride synthesis?
Over-oxidation to sulfones is a common issue. To mitigate this:
- Use stoichiometric control of oxidizing agents.
- Monitor reaction progress via TLC or in situ IR spectroscopy.
- Employ low temperatures (0–5°C) during critical steps . If sulfone byproducts form, column chromatography with hexane/ethyl acetate gradients can separate them.
Q. What analytical strategies are effective for identifying trace impurities in this compound batches?
Advanced methods include:
- GC-MS : To detect volatile byproducts like chlorinated hydrocarbons.
- HPLC-UV/Vis : For non-volatile impurities (e.g., sulfonic acids).
- X-ray crystallography : To resolve structural ambiguities in crystalline derivatives.
Q. How does this compound’s stability vary under different storage conditions?
The compound hydrolyzes readily in humid environments. Long-term storage requires anhydrous solvents (e.g., dry dichloromethane) at –20°C in amber vials to prevent photodegradation. Periodic <sup>1</sup>H NMR analysis is advised to monitor decomposition.
Q. What computational approaches can predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model transition states for sulfinyl group transfer reactions. Parameters like electrophilicity index (ω) and Fukui functions help predict regioselectivity in nucleophilic attacks. Such models guide experimental design for unexplored transformations.
Q. Are there alternative precursors to this compound for synthesizing trichloromethylsulfones?
Yes, trichloromethanesulfenyl chloride (CAS 594-42-3) can be oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) . However, this route may require additional purification steps compared to direct sulfinyl chloride methods.
Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?
It serves as a precursor for sulfonated polymers with ion-exchange properties. For example, copolymerization with styrene derivatives yields materials for proton-exchange membranes in fuel cells. Stability studies under acidic conditions are critical for such applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
